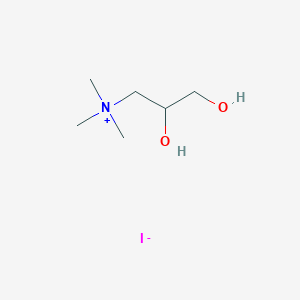
2,3-Dihydroxy-N,N,N-trimethylpropan-1-aminium iodide
Cat. No. B8527193
Key on ui cas rn:
90889-78-4
M. Wt: 261.10 g/mol
InChI Key: BCTIMVIWTCXYFB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US07507859B2
Procedure details


To 1 mol of 3-(dimethylamino)-1,2-propanediol 20 (1.2 g) dissolved in CH2Cl2 (5 mL), MeI (2 g, 1.5 mol) was added and the mixture stirred at rt for 1 h. The solution was then filtered and the filtrated recristalise in MeOH/Ether and dried in vacuo. (yield 100%). The characterization data were consistent with the proposed structure.



Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:8])[CH2:3][CH:4]([OH:7])[CH2:5][OH:6].[CH3:9][I:10]>C(Cl)Cl>[I-:10].[OH:7][CH:4]([CH2:5][OH:6])[CH2:3][N+:2]([CH3:9])([CH3:8])[CH3:1] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CC(CO)O)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred at rt for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was then filtered
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the filtrated recristalise in MeOH/Ether and dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
[I-].OC(C[N+](C)(C)C)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
